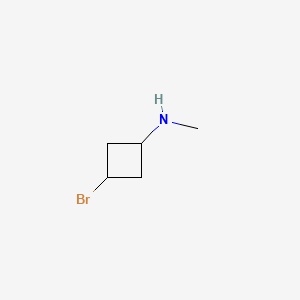
3-bromo-N-methylcyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-methylcyclobutan-1-amine is an organic compound that features a bromine atom, a methyl group, and an amine group attached to a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methylcyclobutan-1-amine typically involves the bromination of N-methylcyclobutan-1-amine. This can be achieved through the reaction of N-methylcyclobutan-1-amine with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-methylcyclobutan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as N-methylcyclobutan-1-amine derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include N-methylcyclobutan-1-amine or other reduced derivatives.
Applications De Recherche Scientifique
3-bromo-N-methylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-bromo-N-methylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N,N-dimethylcyclobutan-1-amine
- 3-chloro-N-methylcyclobutan-1-amine
- N-methylcyclobutan-1-amine
Uniqueness
3-bromo-N-methylcyclobutan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic and research applications where bromine’s reactivity is advantageous.
Propriétés
Formule moléculaire |
C5H10BrN |
|---|---|
Poids moléculaire |
164.04 g/mol |
Nom IUPAC |
3-bromo-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C5H10BrN/c1-7-5-2-4(6)3-5/h4-5,7H,2-3H2,1H3 |
Clé InChI |
DQAZQKYFTHOAGK-UHFFFAOYSA-N |
SMILES canonique |
CNC1CC(C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)

![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)

![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)


![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)

